molecular formula C17H24N4O3 B5422505 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one

1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one

Cat. No.: B5422505
M. Wt: 332.4 g/mol
InChI Key: SGKHWLPRCZXOKP-CABCVRRESA-N
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Description

1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one is a complex organic compound that features a piperidine ring, an imidazolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one typically involves multiple steps, including the formation of the piperidine and imidazolidinone rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazolidinone ring can be formed via the reaction of 1,2-diamines with carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to facilitate the formation of imidazolidinone derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: A simpler analogue that shares the imidazolidinone ring structure.

    Piperidine derivatives: Compounds that feature the piperidine ring and have similar biological activities.

Uniqueness

1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[2-[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-2-oxoethyl]phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-24-15-11-20(8-6-14(15)18)16(22)10-12-2-4-13(5-3-12)21-9-7-19-17(21)23/h2-5,14-15H,6-11,18H2,1H3,(H,19,23)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKHWLPRCZXOKP-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)CC2=CC=C(C=C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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